molecular formula C15H12N2OS B4973140 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole

2-(benzylthio)-5-phenyl-1,3,4-oxadiazole

Cat. No. B4973140
M. Wt: 268.3 g/mol
InChI Key: JQQURXNULCDCHO-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-phenyl-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields of scientific research. BPO is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has also been found to induce apoptosis in cancer cells and to inhibit the proliferation of tumor cells. In addition, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for the study of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole derivatives with improved biological activities. Another area of interest is the investigation of the mechanism of action of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, particularly its interaction with enzymes and signaling pathways. In addition, further studies are needed to evaluate the potential toxicity and side effects of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole in vivo. Finally, the potential use of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole as a fluorescent probe and photosensitizer for biomedical applications warrants further investigation.

Scientific Research Applications

2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

2-benzylsulfanyl-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-3-7-12(8-4-1)11-19-15-17-16-14(18-15)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQURXNULCDCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-5-phenyl-[1,3,4]oxadiazole

Synthesis routes and methods I

Procedure details

5-Phenyl-[1,3,4]oxadiazole-2-thiol (Aldrich, 3.1 g, 17.4 mmol) was added to EtOH (30 mL) and cooled to 0° C. while stirring. Diisopropylethylamine (3.1 mL, 17.4 mmol) was then added and the mixture became a clear solution. Benzyl bromide (2.08 mL, 17.4 mmol) was added and the resulting mixture was allowed to warm to room temperature while stirring. After 45 min, a thick white precipitate formed. The mixture was stirred an additional 1 hr followed by the addition of 1M NaOH (3 mL). The mixture was filtered, washed with 1M NaOH (2×20 mL), 3% citric acid (2×20 mL), H2O (2×20 mL) and the precipitate was dried under vacuum to afford 4.31 g (92%) 2-benzylsulfanyl-5-phenyl-[1,3,4]oxadiazole as a white solid. 1H NMR (CDCl3, 300 MHz) δ 4.57 (s, 2H), 7.37 (m, 3H), 7.48 (m, 5H), 7.99 (m, 2H); MS (DCl/NH3) m/z 269 (M+H)+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
2.08 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 5-phenyl-[1,3,4]oxadiazole-2-thiol (3.1 g, 17.4 mmol; Aldrich) in ethanol (30 mL) was cooled to 0° C. and treated with diisopropylethylamine (3.1 mL, 17.4 mmol; Aldrich). The suspension cleared. Benzyl bromide (2.08 mL, 17.4 mmol; Aldrich) was then added, and the mixture was allowed to warm to room temperature. After 45 minutes, the resulting precipitate was collected by filtration and dried to afford the title compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
2.08 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzylthio)-5-phenyl-1,3,4-oxadiazole
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2-(benzylthio)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
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2-(benzylthio)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
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2-(benzylthio)-5-phenyl-1,3,4-oxadiazole

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